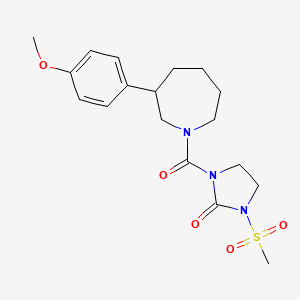

N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

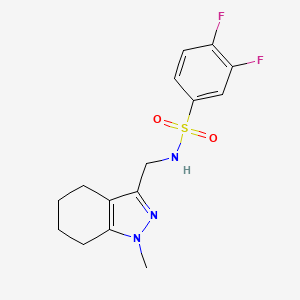

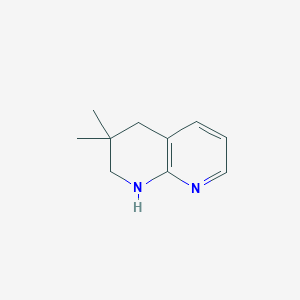

N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride, also known as S-23, is a non-steroidal selective androgen receptor modulator (SARM). SARMs are a class of compounds that selectively bind to androgen receptors, which are primarily found in muscle and bone tissue, and have the potential to improve muscle mass, strength, and bone density. S-23 is a relatively new SARM that has gained attention for its potential as a performance-enhancing drug and its ability to promote muscle growth with fewer side effects than traditional anabolic steroids.

Applications De Recherche Scientifique

Enamine Chemistry in Synthesis

Enamines, compounds derived from aldehydes or ketones and secondary amines, play a crucial role in synthetic chemistry, offering pathways to various complex molecules. For instance, research on ethanamines with alkyl groups has demonstrated their utility in synthesizing substituted amino chromanones, highlighting the broad applicability of enamine chemistry in creating heterocyclic compounds with potential therapeutic uses (Dean, Varma, & Varma, 1983).

Catalytic Applications

Catalysis is another significant area where related compounds have shown promise. The use of dimethylamino pyridine hydrochloride as a recyclable catalyst for acylation reactions underlines the potential of nitrogen-containing compounds in facilitating organic transformations, which could be relevant for designing new catalysts based on N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride (Liu, Ma, Liu, & Wang, 2014).

Photolysis in Photoaffinity Probes

The study of photolysis of diazirines, related to the photoreactive properties of certain compounds, suggests applications in photoaffinity labeling for investigating biological targets. This research indicates the potential of using photolabile groups to study protein interactions and mechanisms within cells, offering a method that could be adapted for compounds with similar reactive groups (Platz, Admasu, Kwiatkowski, Crocker, Imai, & Watt, 1991).

Corrosion Inhibition

Compounds with ethanamine groups have been investigated for their corrosion inhibition properties, such as 2-(Decylthio)ethanamine hydrochloride, which demonstrates the multifunctional capacity of similar compounds in protecting metal surfaces in industrial applications. This suggests the potential exploration of N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride in corrosion inhibition (Walter & Cooke, 1997).

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2.ClH/c1-13-3-8-19-18(11-13)17(14(2)22-19)9-10-21-12-15-4-6-16(20)7-5-15;/h3-8,11,21-22H,9-10,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGLDLZEKMGTCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=C(C=C3)Cl)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2387170.png)

![Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B2387171.png)

![2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2387174.png)

![N-(4-ethylphenyl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2387186.png)

![6-[(2,6-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387189.png)